N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 922039-31-4
VCID: VC6307040
InChI: InChI=1S/C24H19F3N2O/c25-18-10-8-16(9-11-18)14-29-15-17(19-4-1-2-7-23(19)29)12-24(30)28-13-20-21(26)5-3-6-22(20)27/h1-11,15H,12-14H2,(H,28,30)
SMILES: C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NCC4=C(C=CC=C4F)F
Molecular Formula: C24H19F3N2O
Molecular Weight: 408.424

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide

CAS No.: 922039-31-4

VCID: VC6307040

Molecular Formula: C24H19F3N2O

Molecular Weight: 408.424

* For research use only. Not for human or veterinary use.

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide - 922039-31-4

Description

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a synthetic organic compound belonging to the class of acetamides. It features a unique structural composition, including a difluorobenzyl group and an indole moiety, which contribute to its potential biological activity. The presence of fluorine atoms enhances the compound's stability and reactivity, making it a subject of interest in medicinal chemistry and drug development.

Structural Features

  • Molecular Formula: Not explicitly provided in the available sources, but it can be inferred from its components.

  • Key Components: Difluorobenzyl group and an indole moiety with a 4-fluorobenzyl substituent.

  • Fluorine Substituents: Enhance stability and reactivity, contributing to potential biological activity.

Synthesis

The synthesis of N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.

Reactivity Profile

The reactivity profile is influenced by the electronic effects of the fluorine substituents. This compound can participate in various chemical reactions, potentially forming derivatives with altered biological activities.

Biological Activity

Research into its pharmacological properties suggests that fluorinated compounds often exhibit enhanced binding affinity and selectivity towards biological targets compared to their non-fluorinated counterparts. This makes N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide a promising candidate for drug development.

Potential Applications

This compound has potential applications across several fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure and enhanced biological activity make it suitable for further research in drug discovery and development.

Data Tables

Given the limited availability of specific data for N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide, the following table provides a general overview of related compounds and their properties:

CompoundMolecular FormulaMolecular WeightCAS Number
6-Bromo-1-(4-fluorobenzyl)-1H-indoleC15H11BrFN304.17251966-82-2
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidC10H7F2N3O2239.18166196-11-8
CAS No. 922039-31-4
Product Name N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide
Molecular Formula C24H19F3N2O
Molecular Weight 408.424
IUPAC Name N-[(2,6-difluorophenyl)methyl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Standard InChI InChI=1S/C24H19F3N2O/c25-18-10-8-16(9-11-18)14-29-15-17(19-4-1-2-7-23(19)29)12-24(30)28-13-20-21(26)5-3-6-22(20)27/h1-11,15H,12-14H2,(H,28,30)
Standard InChIKey PBJNGCJIUGMFAK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NCC4=C(C=CC=C4F)F
Solubility not available
PubChem Compound 41109110
Last Modified Aug 18 2023

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